3-异丙基哌啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

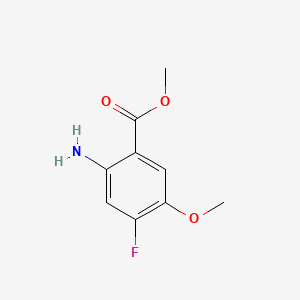

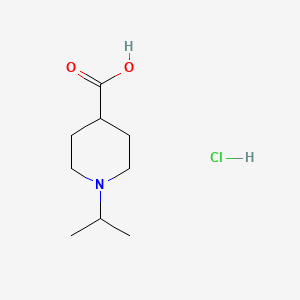

3-Isopropylpiperidin-4-one is a synthetic compound of the piperidine class. It is a white to yellow solid with a molecular weight of 177.67 . The IUPAC name for this compound is 3-isopropylpiperidin-4-one hydrochloride .

Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones, which are similar to 3-Isopropylpiperidin-4-one, were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis

The molecular formula of 3-Isopropylpiperidin-4-one is C8H15NO . The InChI code for this compound is 1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H .Chemical Reactions Analysis

Piperidines, including 3-Isopropylpiperidin-4-one, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

3-Isopropylpiperidin-4-one is a white to yellow solid . It has a molecular weight of 177.67 . The storage temperature for this compound is 2-8°C .科学研究应用

抗菌应用: 与3-异丙基哌啶-4-酮相关的3-羟基吡啶-4-酮衍生物显示出对细菌菌株的良好抑制活性。已提出新型衍生物以改善对金黄色葡萄球菌的抗菌活性 (Sabet et al., 2012)。

癌症治疗: 涉及3-氨基吡啶-2-甲醛硫脲脒(3-AP)的研究,这是一种与3-异丙基哌啶-4-酮相关的核糖核苷酸还原酶抑制剂,显示出在癌症治疗中的潜力,实现了相关的肿瘤抑制浓度而没有显著毒性 (Feun et al., 2002)。

代谢性疾病管理: 涉及与3-异丙基哌啶-4-酮结构相似的化合物,如5-羟基吲哚-2-羧酸酰胺,表明它们作为组胺-3受体逆激动剂的潜力,有益于肥胖症治疗 (Pierson et al., 2009)。

精神分裂症药物开发: 与3-异丙基哌啶-4-酮结构相关的衍生物,如4-苯甲酰哌啶和3-(哌啶-4-基)苯并[d]异噁唑,被研究作为GlyT1抑制剂,用于精神分裂症药物开发 (Liu et al., 2015)。

铁螯合: 与3-异丙基哌啶-4-酮相似的3,4-羟基吡啶酮衍生物已被广泛研究用于铁螯合,并在治疗铁过载疾病中发现应用 (Cusnir et al., 2017)。

抗微生物谱: 与3-异丙基哌啶-4-酮相关的新型3-苄基-2,6-二芳基哌啶-4-酮衍生物显示出对各种细菌和真菌菌株的有希望的抗微生物活性 (Sahu et al., 2013)。

药代动力学研究: 进行了3-氨基吡啶-2-甲醛硫脲脒(3-AP)的药代动力学研究,以了解其在晚期实体癌中的分布和影响 (Chao et al., 2012)。

作用机制

Target of Action

Piperidine derivatives, which include 3-isopropylpiperidin-4-one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

Piperidine derivatives are known to have a wide range of pharmacokinetic properties, depending on the specific derivative .

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .

Action Environment

Environmental factors such as temperature, ph, and presence of other molecules can potentially influence the action of piperidine derivatives .

安全和危害

未来方向

Piperidines, including 3-Isopropylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

属性

IUPAC Name |

3-propan-2-ylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-5-9-4-3-8(7)10/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHMFOBWBIFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677458 |

Source

|

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-81-8 |

Source

|

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the typical conformation of the piperidine ring in 3-Isopropylpiperidin-4-one derivatives?

A: Research indicates that the piperidine ring in 3-Isopropylpiperidin-4-one derivatives generally adopts a chair conformation. For instance, in 2,6-Bis(3-fluorophenyl)-3-isopropylpiperidin-4-one, both independent molecules in the asymmetric unit display a chair conformation with equatorial orientations of the 3-fluorophenyl groups []. Similarly, in r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropylpiperidin-4-one, the piperidine ring exists in a chair form, with equatorial orientations of the chlorophenyl and isopropyl groups [].

Q2: How does the substitution on the nitrogen atom of the piperidine ring influence the conformation?

A: Studies on N-substituted r(2),c(6)-bis(p-chlorophenyl)-t(3)-isopropylpiperidin-4-ones suggest that introducing electron-withdrawing groups like acyl groups at the nitrogen atom can significantly impact the conformation of the heterocyclic ring and the orientation of substituents []. This is attributed to the avoidance of severe A strain that would exist in the normal chair conformation with such substituents.

Q3: How are graph theory concepts being applied to the study of 3-Isopropylpiperidin-4-one derivatives?

A: Researchers are employing graph theory to analyze the structures of 3-Isopropylpiperidin-4-one derivatives like N-hydroxy-2,6-bis(p-chlorophenyl)-3-isopropylpiperidin-4-one semicarbazone and its thiosemicarbazone counterpart []. The compounds are divided into subgroups based on their structural features, and each subgroup is represented using different graph theory concepts like graceful tree graphs, non-graceful graphs, and cliques. This approach enables a mathematical representation of these compounds and offers insights into their structural complexities.

Q4: What insights do crystallographic studies provide about the structure of 2,6-Diphenyl‐3‐isopropylpiperidin‐4‐one?

A: Crystallographic analysis of 2,6-Diphenyl‐3‐isopropylpiperidin‐4‐one reveals that the two phenyl rings attached to the piperidine ring are oriented at an angle of 63.4° with respect to each other []. The 4-piperidone ring itself adopts a slightly distorted chair conformation. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds and van der Waals interactions.

Q5: Are there any reported applications of 3-isopropylpiperidin-4-one derivatives in materials science?

A: While research on 3-isopropylpiperidin-4-one derivatives is ongoing, one study explored the potential of cis-2,6-diphenyl-3-isopropylpiperidin-4-one as a new organic nonlinear optical (NLO) material []. The study investigated the compound's growth, thermal, and optical properties. This suggests that further exploration of this family of compounds for materials science applications could be promising.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

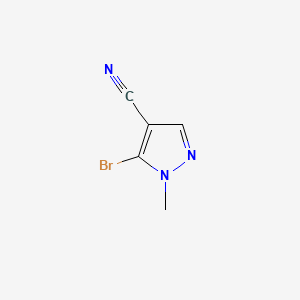

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)

![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)